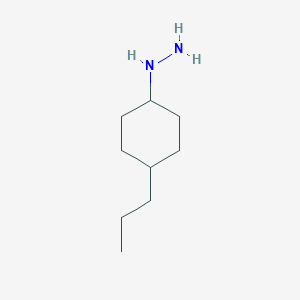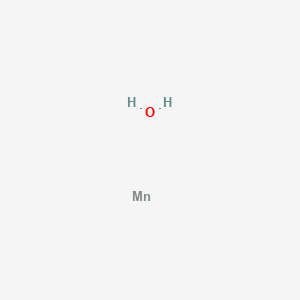
Manganese(1+), hydroxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Manganese(1+), hydroxy- is a chemical compound with the formula Mn(OH). It is a manganese ion in the +1 oxidation state bonded to a hydroxide ion. Manganese is a transition metal with the atomic number 25 and is known for its various oxidation states, which contribute to its diverse chemical behavior .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Manganese(1+), hydroxy- can be synthesized through several methods. One common approach involves the reaction of manganese(II) salts with a strong base, such as sodium hydroxide, under controlled conditions. The reaction typically proceeds as follows: [ \text{Mn}^{2+} + 2\text{OH}^- \rightarrow \text{Mn(OH)}_2 ] This reaction results in the formation of manganese(II) hydroxide, which can be further processed to obtain manganese(1+), hydroxy- through reduction reactions .
Industrial Production Methods
Industrial production of manganese(1+), hydroxy- often involves high-pressure and high-temperature synthesis techniques. For example, the use of a Walker-type multianvil apparatus allows for the precise control of reaction conditions, leading to the formation of high-purity manganese hydroxide halides .
Análisis De Reacciones Químicas
Types of Reactions
Manganese(1+), hydroxy- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Some common reactions include:
Oxidation: Manganese(1+), hydroxy- can be oxidized to higher oxidation states, such as manganese(II) or manganese(IV), in the presence of oxidizing agents.
Reduction: It can be reduced to manganese metal or lower oxidation states using reducing agents.
Substitution: The hydroxide ion can be substituted with other ligands, such as halides or organic groups.
Common Reagents and Conditions
Common reagents used in these reactions include sodium hydroxide, potassium permanganate, and various organic ligands. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product formation .
Major Products Formed
Major products formed from these reactions include manganese oxides, manganese halides, and various manganese-organic complexes. These products have diverse applications in different fields .
Aplicaciones Científicas De Investigación
Manganese(1+), hydroxy- has numerous scientific research applications across various fields:
Mecanismo De Acción
The mechanism of action of manganese(1+), hydroxy- involves its interaction with various molecular targets and pathways. In biological systems, manganese ions can act as cofactors for enzymes, influencing their activity and function. Manganese-induced neurotoxicity, for example, involves oxidative stress, mitochondrial dysfunction, and protein misfolding, leading to neuroinflammation and neurodegeneration .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to manganese(1+), hydroxy- include manganese(II) hydroxide, manganese(IV) oxide, and manganese halides. These compounds share some chemical properties but differ in their oxidation states and reactivity .
Uniqueness
Manganese(1+), hydroxy- is unique due to its specific oxidation state and the resulting chemical behavior. Its ability to undergo various redox reactions and form diverse complexes makes it a valuable compound in both research and industrial applications .
Propiedades
Número CAS |
95118-37-9 |
|---|---|
Fórmula molecular |
H2MnO |
Peso molecular |
72.953 g/mol |
Nombre IUPAC |
manganese;hydrate |
InChI |
InChI=1S/Mn.H2O/h;1H2 |
Clave InChI |
BZDIAFGKSAYYFC-UHFFFAOYSA-N |
SMILES canónico |
O.[Mn] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


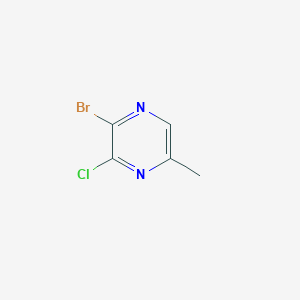

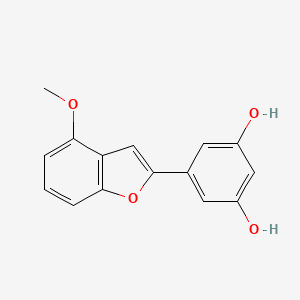

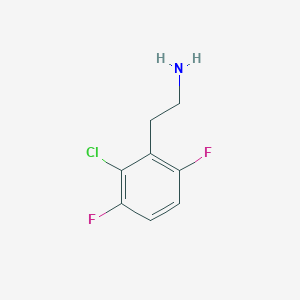
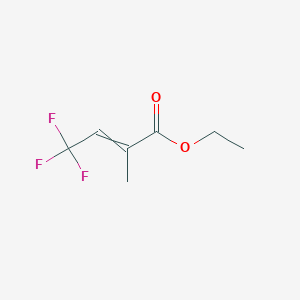
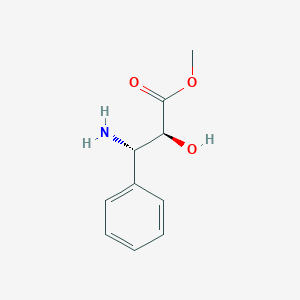
![(2E)-3-[3-(Dihydroxyboranyl)phenyl]prop-2-enoic acid](/img/structure/B12441112.png)
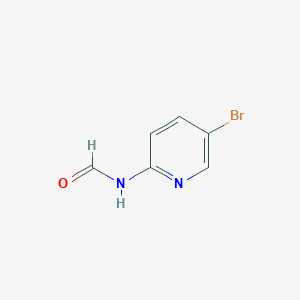

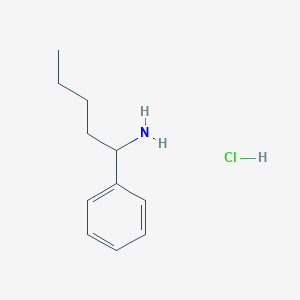
![4,4,5,5-tetramethyl-2-[(1E)-oct-1-en-1-yl]-1,3,2-dioxaborolane](/img/structure/B12441146.png)

